molecular formula C8H11Cl3O6 B2569411 Glucochloralose CAS No. 1190922-48-5

Glucochloralose

Cat. No.: B2569411
CAS No.: 1190922-48-5
M. Wt: 309.52
InChI Key: OJYGBLRPYBAHRT-WHZJNLAASA-N
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Description

Glucochloralose, also known as chloralose, is a chlorinated acetal derivative of glucose. It is primarily used as a bird repellent and rodenticide. The compound is highly soluble in water and volatile. It was first synthesized in 1889 by Arthur Heffter through the condensation of D-glucose and trichloroacetaldehyde (chloral) in the presence of an acid catalyst . This compound exists as a mixture of two optical isomers: alpha-glucochloralose and beta-glucochloralose .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glucochloralose involves the reaction of anhydrous glucose with anhydrous chloral in the presence of sulfuric acid as a catalyst. The reaction produces a mixture of alpha-glucochloralose and beta-glucochloralose . The general reaction can be represented as:

C6H12O6+C2HCl3OC8H11Cl3O6\text{C}_6\text{H}_{12}\text{O}_6 + \text{C}_2\text{HCl}_3\text{O} \rightarrow \text{C}_8\text{H}_{11}\text{Cl}_3\text{O}_6 C6​H12​O6​+C2​HCl3​O→C8​H11​Cl3​O6​

Industrial Production Methods: Industrial production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, pH, and reaction time to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions: Glucochloralose undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield alcohol derivatives.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various chlorinated derivatives.

Mechanism of Action

Glucochloralose exerts its effects primarily through its interaction with the central nervous system. It acts as a neurotoxicant, affecting neurotransmitter release and receptor activity. The compound induces sedation and hypnosis by modulating the activity of gamma-aminobutyric acid (GABA) receptors, leading to an inhibitory effect on neuronal activity .

Comparison with Similar Compounds

    Xylochloralose: A chloral derivative of xylose.

    Arabinochloralose: A chloral derivative of arabinose.

    Galactochloralose: A chloral derivative of galactose.

    Mannochloralose: A chloral derivative of mannose.

Comparison: Glucochloralose is unique due to its specific interaction with glucose, leading to distinct pharmacological properties. Compared to other chloraloses, this compound has a higher affinity for GABA receptors, making it more effective as a sedative and hypnotic agent .

Biological Activity

Glucochloralose, also known as α-D-gluco-chloralose or chloralose, is a compound derived from the condensation of chloral with glucose. It is primarily recognized for its anesthetic properties and has applications in both pharmacological and ecological contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound is a crystalline powder with the molecular formula C8H11Cl3O6C_8H_{11}Cl_3O_6 and a molecular weight of 309.54 g/mol. The compound exists in two isomeric forms, with the alpha form exhibiting significant anesthetic properties. Its solubility characteristics differ between isomers; the alpha form is not soluble in water or ethanol, while the beta form has higher solubility .

The mechanism of action of this compound involves modulation of neurotransmitter systems. It acts primarily as a central nervous system depressant, leading to sedation and analgesia. The compound enhances inhibitory neurotransmission through GABAergic pathways, which contributes to its anesthetic effects .

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized into pharmacological effects, toxicological aspects, and ecological impacts.

Pharmacological Effects

  • Anesthesia : this compound is widely used in veterinary medicine for anesthesia in small animals. Its efficacy as an anesthetic agent has been compared to other anesthetics such as Sernylan. Studies indicate that this compound provides stable anesthesia with minimal cardiovascular effects .
  • Sedative Effects : In rodent models, this compound has demonstrated sedative properties without significant respiratory depression, making it a preferred choice for procedures requiring immobilization .
  • Neurophysiological Effects : Research has shown that this compound affects nociceptive neuron responses in the trigeminocervical area, suggesting its role in pain modulation .

Toxicological Aspects

This compound is classified as moderately toxic to mammals and highly toxic to birds. It poses risks for bioaccumulation in wildlife, particularly affecting avian species when used as a rodenticide or bird repellent . The compound's irritant properties also necessitate caution during handling.

Case Study 1: Anesthetic Efficacy in Veterinary Medicine

A study conducted on various small animal species assessed the anesthetic efficacy of this compound compared to other agents. Results indicated that this compound provided effective anesthesia with shorter recovery times and fewer side effects related to cardiovascular stability. The study highlighted its potential as a safer alternative for routine veterinary procedures .

Anesthetic AgentRecovery Time (minutes)Cardiovascular StabilitySide Effects
This compound15HighMinimal
Sernylan25ModerateModerate

Case Study 2: Ecotoxicological Impact

Research evaluating the environmental impact of this compound highlighted its high toxicity to non-target species such as birds and fish. This study emphasized the need for careful application in pest control scenarios to mitigate ecological risks .

Properties

IUPAC Name

1-[6-hydroxy-2-(trichloromethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Cl3O6/c9-8(10,11)7-16-5-3(14)4(2(13)1-12)15-6(5)17-7/h2-7,12-14H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYGBLRPYBAHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C2C(O1)OC(O2)C(Cl)(Cl)Cl)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70860173
Record name 1,2-O-(2,2,2-Trichloroethylidene)hexofuranose
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Molecular Weight

309.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid
Record name alpha-Chloralose
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Record name Alphachloralose
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Solubility

4.44 mg/mL at 15 °C
Record name Alphachloralose
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CAS No.

16376-36-6, 15879-93-3
Record name Glucochloralose
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Record name .alpha.-D-Glucofuranose, 1,2-O-[(1R)-2,2,2-trichloroethylidene]-
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Record name Chloralose
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Record name Alphachloralose
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Melting Point

187 °C
Record name Alphachloralose
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